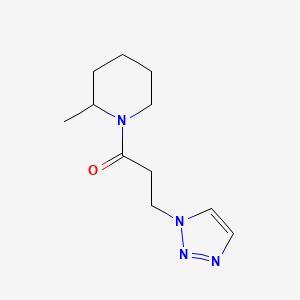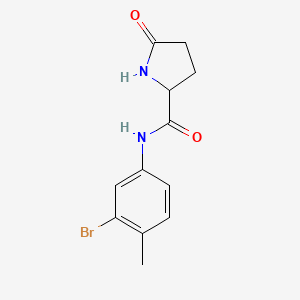
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound belongs to the pyrrolidine carboxamide class of compounds and has been synthesized using different methods.
Mécanisme D'action
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins. It has been found to inhibit the activity of bromodomain-containing proteins (BRDs), which play a crucial role in the regulation of gene expression. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide binds to the acetyl-lysine binding pocket of BRDs, thereby preventing the interaction between BRDs and histone proteins. This, in turn, leads to the inhibition of gene transcription and subsequent cell proliferation.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is its specificity towards BRDs. This makes it a valuable tool for studying the role of BRDs in various biological processes. However, like any other small molecule inhibitor, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has certain limitations. It has a short half-life and can be rapidly metabolized in vivo. Additionally, it may have off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has shown promising results in pre-clinical studies, and further research is needed to determine its potential clinical applications. Some of the future directions for research include the development of more potent and selective inhibitors of BRDs, the identification of new targets for N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide, and the evaluation of its efficacy in clinical trials.
Conclusion:
In conclusion, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. It has been synthesized using different methods and has been extensively studied for its pharmacological effects. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide exerts its effects by inhibiting the activity of specific enzymes and proteins, and has been found to have various biochemical and physiological effects. While it has certain advantages and limitations for lab experiments, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has promising future directions for research, which can lead to the development of new therapies for various diseases.
Méthodes De Synthèse
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been synthesized using different methods. One of the most commonly used methods involves the reaction between 3-bromo-4-methylbenzoic acid and pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ammonium hydroxide to obtain the final product, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been found to inhibit the activity of certain enzymes and proteins, which play a crucial role in the progression of these diseases.
Propriétés
IUPAC Name |
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-2-3-8(6-9(7)13)14-12(17)10-4-5-11(16)15-10/h2-3,6,10H,4-5H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYENAMKDFYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

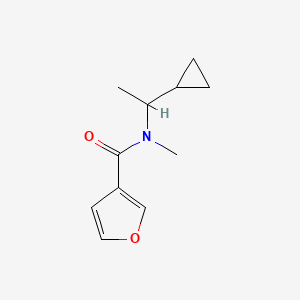
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
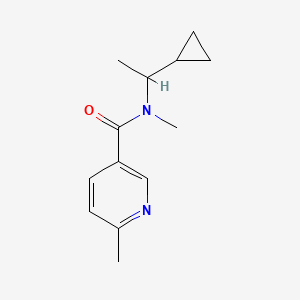
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
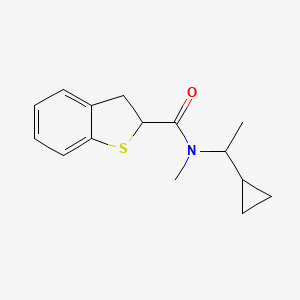
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
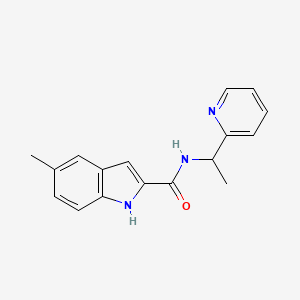
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
